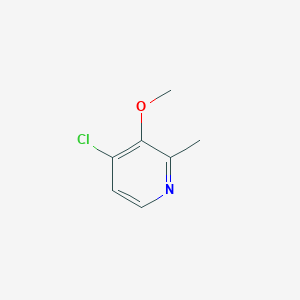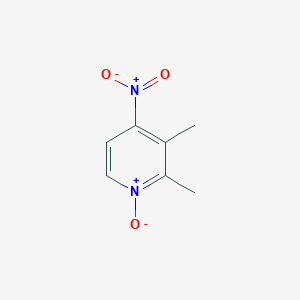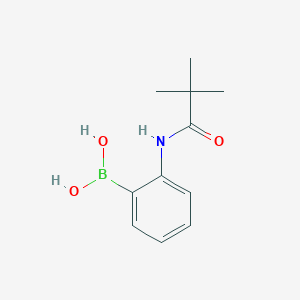![molecular formula C10H11BrO2 B028180 2-[4-(溴甲基)苯基]丙酸 CAS No. 111128-12-2](/img/structure/B28180.png)
2-[4-(溴甲基)苯基]丙酸
描述
Synthesis Analysis
The synthesis of 2-[4-(Bromomethyl)phenyl]propanoic acid involves multiple steps starting from p-methylbenzyl cyanide or ethyl p-tolylacetate. The process includes methylation, hydrolysis, and bromide reactions. The optimal conditions for methylation involve a reaction time of 8 hours and a temperature of 180°C for p-methylbenzyl cyanide, achieving a yield of 67.6%. For ethyl p-tolylacetate, the optimal temperature is 220°C, yielding 74.8% under the catalysis of K2CO3 and PEG (Cheng Qing-rong, 2011).
Molecular Structure Analysis
The molecular structure of 2-[4-(Bromomethyl)phenyl]propanoic acid and its derivatives has been elucidated using various spectroscopic techniques, including NMR and single-crystal X-ray analysis. For example, the structure of a related compound was determined to belong to the monoclinic system with extensive use of hydrogen bonding (Isuru R. Kumarasinghe et al., 2009).
Chemical Reactions and Properties
Physical Properties Analysis
Although detailed physical properties specific to 2-[4-(Bromomethyl)phenyl]propanoic acid were not directly found, related compounds' synthesis and characterization provide insights into similar compounds' physical behavior. These analyses include melting points, boiling points, and solubility, which are fundamental for understanding the compound's applications and handling (Liu Dong-zhi, 2006).
Chemical Properties Analysis
2-[4-(Bromomethyl)phenyl]propanoic acid's chemical properties, such as reactivity and stability, can be inferred from its synthesis and reactions. The compound's ability to undergo bromination and its role in the synthesis of pharmaceutical intermediates demonstrate its chemical versatility and reactivity (P. He et al., 2007).
科学研究应用
Synthetic Route for Loxoprofen Sodium : Liu Dong-zhi (2006) presented an efficient synthetic route for 2-(4-bromomethylphenyl)propionic acid, a key intermediate for loxoprofen sodium, using readily available reagents and few steps (Liu Dong-zhi, 2006).
Chiral Derivatizing Agent : The study by S. Hamman (1993) found that 2-fluoro-2-phenyl propanoic acid can be used as a chiral derivatizing agent, resulting in significant fluorine chemical shift differences between diastereoisomers (Hamman, 1993).
Non-Steroidal Anti-Inflammatory Agents : A compound related to 2-[4-(thien-2-ylmethyl)phenyl]propanoic acid showed significant inhibition of cyclooxygenase activity, indicating potential as a non-steroidal anti-inflammatory agent (Silvestri et al., 1994).
Synthesis of Analgesics : Kametani et al. (1978) demonstrated the successful synthesis of 2-[4-(1-Oxo-2-isoindolinyl)phenyl]propanoic acid, a potent analgesic and anti-inflammatory agent (Kametani et al., 1978).
Boronate Synthesis Using Organoboranes : Zaidlewicz and Wolan (2002) synthesized ω-(4-bromophenyl)alkanoic acids and transformed them into boronates using organoboranes, showing good yields and high specificity (Zaidlewicz & Wolan, 2002).
Antileukotrienic Drugs : Jampílek et al. (2004) found that synthesized compounds exhibited potential as new antileukotrienic drugs, with some inhibiting platelet aggregation in vitro (Jampílek et al., 2004).
HPLC Method for Stereoisomer Separation : A reverse-phase HPLC method was developed to separate stereo isomers of a related compound, 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid (Davadra et al., 2011).
Synthesis of β-Lactams : Benzyl-N-pyrrolylketene was used to synthesize new β-lactams via a [2 + 2] cycloaddition reaction, indicating its potential in organic synthesis (Behzadi et al., 2015).
Phytotoxic and Mutagenic Effects : A study on cinnamic acid derivatives showed potential phytotoxicity and genotoxicity in wheat plants, with a particular focus on 2,3-dibromo-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-propanoic acid (Jităreanu et al., 2013).
安全和危害
属性
IUPAC Name |
2-[4-(bromomethyl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-7(10(12)13)9-4-2-8(6-11)3-5-9/h2-5,7H,6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQXBRVQJMKBAOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)CBr)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370064 | |
| Record name | 2-[4-(Bromomethyl)phenyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Bromomethyl)phenyl]propanoic acid | |
CAS RN |
111128-12-2 | |
| Record name | 2-[4-(Bromomethyl)phenyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[4-(Bromomethyl)phenyl]propionic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-(3-Chloropropyl)-10,11-dihydro-5h-dibenzo[b,f]azepine](/img/structure/B28097.png)
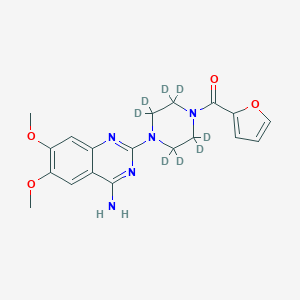
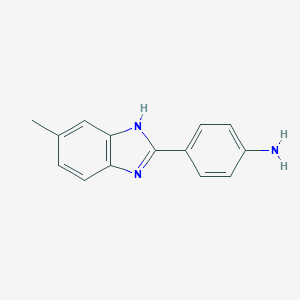
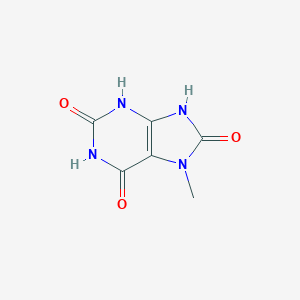
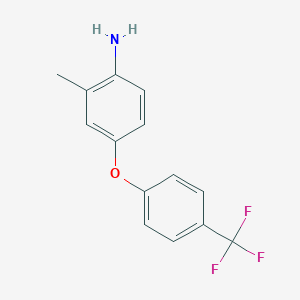
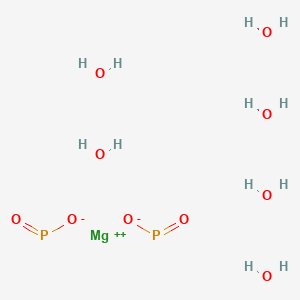
![(4bS,7S,8aS)-7-[(1R)-1-hydroxyprop-2-ynyl]-7-methyl-5,6,8,8a,9,10-hexahydro-4bH-phenanthren-2-ol](/img/structure/B28114.png)
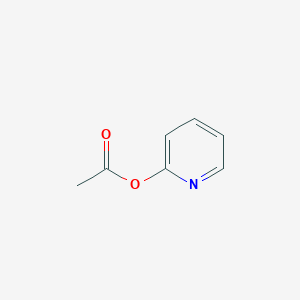
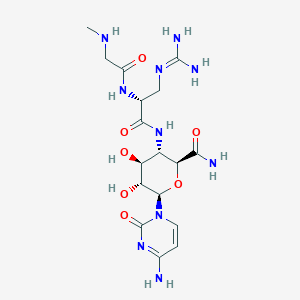
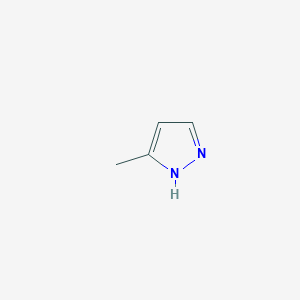
![[(2R,3S,4R,5R,6R)-2-(hydroxymethyl)-4,5-bis[[(3R)-3-hydroxytetradecanoyl]amino]-6-phosphonooxyoxan-3-yl] dihydrogen phosphate](/img/structure/B28135.png)
